Sweetness Divergence: Neohesperidose- vs. Rutinose-Derived Dihydrochalcones
The most pronounced differentiation lies in the organoleptic profile of dihydrochalcone (DHC) derivatives. Hydrogenation of the chalcone form of a neohesperidose-containing flavanone yields an intensely sweet compound, while the same reaction on a rutinose-containing analog yields a product that remains tasteless [1].
| Evidence Dimension | Sweetness Potency (Relative to Sucrose) |
|---|---|
| Target Compound Data | 300 times sweeter than sucrose |
| Comparator Or Baseline | Rutinose-containing DHC derivative |
| Quantified Difference | Target compound is intensely sweet; comparator is tasteless (effectively infinite fold difference). |
| Conditions | Catalytic hydrogenation of the respective flavanone chalcone forms. |
Why This Matters
This demonstrates that the neohesperidose moiety is an essential and non-substitutable structural component for the generation of high-intensity sweetness in this chemical class.
- [1] Esaki, S. et al. (1994). PREPARATION AND TASTE OF CERTAIN GLYCOSIDES OF FLAVANONES AND OF DIHYDROCHALCONES. Bioscience, biotechnology, and biochemistry, 58(8), pp. 1479-1485. View Source
